molecular formula C13H19O4P B8489080 Dimethyl 3-methyl-2-oxo-3-phenylbutylphosphonate CAS No. 87929-30-4

Dimethyl 3-methyl-2-oxo-3-phenylbutylphosphonate

Cat. No. B8489080
M. Wt: 270.26 g/mol
InChI Key: KWQAEGBIZYWVQJ-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

A solution of n-butyl lithium in hexane (1.59N, 44.0 ml, 70.0 mmol) was added to a solution of dimethyl methylphosphonate (8.74 g, 70.0 mmol) in anhydrous THF (130 ml) cooled at -78° C. under argon atmosphere, and the mixture was stirred for 30 minutes. To this reaction mixture was added a solution of methyl 2-methyl-2-phenylpropionate (5.00 g, 28.0 mmol) in anhydrous THF (15 ml) at -78° C. The mixture was stirred for 2 hours, allowed to warm to room temperature and neutralized with acetic acid. The reaction mixture was diluted with water (10 ml), and concentrated. The residue was combined with ethyl acetate (100 ml) and water (30 ml). The separated organic layer was washed with water (30 ml) and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was distilled (b.p. 135°-141° C./0.05 mmHg) to give an oil of dimethyl 3-methyl-2-oxo-3-phenylbuthylphosphonate (5.73 g, 21.2 mmol, 75.7%). This compound was assigned the structure by the following data:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
8.74 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[CH3:12][P:13](=[O:18])([O:16][CH3:17])[O:14][CH3:15].[CH3:19][C:20]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)([CH3:25])[C:21](OC)=[O:22]>C1COCC1.O.C(O)(=O)C>[CH3:25][C:20]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)([CH3:19])[C:21](=[O:22])[CH2:12][P:13](=[O:18])([O:16][CH3:17])[O:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
44 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
8.74 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(=O)OC)(C)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The separated organic layer was washed with water (30 ml) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (b.p. 135°-141° C./0.05 mmHg)
CUSTOM
Type
CUSTOM
Details
to give an oil of dimethyl 3-methyl-2-oxo-3-phenylbuthylphosphonate (5.73 g, 21.2 mmol, 75.7%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(C(CP(OC)(OC)=O)=O)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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